N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide is a compound that features a benzotriazole moiety, which is known for its versatile applications in various fields of chemistry and industry. The compound is characterized by the presence of a benzohydrazide group linked to a benzotriazole ring through a propan-2-ylidene bridge. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide typically involves the condensation of benzotriazole derivatives with benzohydrazide under specific reaction conditions. One common method involves the reaction of 1H-benzotriazole with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with benzohydrazide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination complexes with metal ions, which is useful in corrosion inhibition . Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole: A parent compound with similar structural features and applications.
1H-Benzotriazole-1-ylphenylmethyl derivatives: Compounds with similar reactivity and applications in organic synthesis.
N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide: Another benzotriazole derivative with comparable properties.
Uniqueness
N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide is unique due to its specific combination of benzotriazole and benzohydrazide moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H15N5O |
---|---|
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
N-[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C16H15N5O/c1-12(17-19-16(22)13-7-3-2-4-8-13)11-21-15-10-6-5-9-14(15)18-20-21/h2-10H,11H2,1H3,(H,19,22)/b17-12+ |
InChI-Schlüssel |
OKDHXETVDREEDW-SFQUDFHCSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/CN2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.